molecular formula C5H7F2N3 B2673476 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine CAS No. 1245806-69-2

3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2673476
CAS No.: 1245806-69-2
M. Wt: 147.129
InChI Key: CHPBALMNOJRUKP-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole-based heterocyclic compound characterized by a difluoromethyl group at position 3 and a methyl group at position 1 (Figure 1). The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable scaffold in agrochemical and pharmaceutical research .

Figure 1. Structure of this compound.

Properties

IUPAC Name

5-(difluoromethyl)-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3/c1-10-4(8)2-3(9-10)5(6)7/h2,5H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPBALMNOJRUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole precursors under controlled conditions. The reaction is often catalyzed by metal-based catalysts to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. For instance, the use of nanoscale titanium dioxide as a catalyst in the esterification process has been reported to enhance the reaction yield and reduce the reaction time . The process involves multiple steps, including the use of difluoroacetic acid and propargyl alcohol, followed by catalytic esterification and subsequent purification steps.

Chemical Reactions Analysis

Oxidation Reactions

The difluoromethyl group and pyrazole ring undergo oxidation under controlled conditions. Key findings include:

  • Hydrogen Peroxide (H₂O₂) : Oxidizes the difluoromethyl group to form a carbonyl derivative, yielding 3-(fluorocarbonyl)-1-methyl-1H-pyrazol-5-amine. This reaction occurs in polar aprotic solvents like DMF at 60–80°C.

  • Potassium Permanganate (KMnO₄) : Selectively oxidizes the pyrazole ring’s nitrogen atoms, forming N-oxide derivatives. Reaction conditions involve aqueous acidic media (pH 3–5) at room temperature.

Reaction TypeReagentConditionsProductYield*
Difluoromethyl OxidationH₂O₂DMF, 60–80°C3-(Fluorocarbonyl)-1-methyl-1H-pyrazol-5-amine~65%
Ring OxidationKMnO₄H₂O, H₂SO₄, RTN-Oxide derivatives~50%

Reduction Reactions

The amine group and fluorinated side chain participate in reduction:

  • Sodium Borohydride (NaBH₄) : Reduces the difluoromethyl group to a CHF₂ moiety without affecting the amine. Reactions occur in ethanol at 0–5°C.

  • Lithium Aluminum Hydride (LiAlH₄) : Defluorinates the difluoromethyl group, producing 3-(methyl)-1-methyl-1H-pyrazol-5-amine. This requires anhydrous THF under reflux.

Reaction TypeReagentConditionsProductYield*
Partial ReductionNaBH₄EtOH, 0–5°C3-(CHF₂)-1-methyl-1H-pyrazol-5-amine~70%
DefluorinationLiAlH₄THF, reflux3-(Methyl)-1-methyl-1H-pyrazol-5-amine~55%

Substitution Reactions

The difluoromethyl group acts as a leaving group in nucleophilic substitutions:

  • Ammonia (NH₃) : Replaces the difluoromethyl group with an amine under basic conditions (K₂CO₃/DMF, 100°C), forming 3-amino-1-methyl-1H-pyrazol-5-amine.

  • Thiols (RSH) : Thiolate ions displace the difluoromethyl group in acetonitrile at 50°C, producing 3-(alkylthio)-1-methyl-1H-pyrazol-5-amine derivatives.

Reaction TypeNucleophileConditionsProductYield*
AminationNH₃K₂CO₃/DMF, 100°C3-Amino-1-methyl-1H-pyrazol-5-amine~60%
ThiolationRSHCH₃CN, 50°C3-(Alkylthio)-1-methyl-1H-pyrazol-5-amine~75%

Cyclization and Coupling Reactions

The amine group facilitates heterocycle formation and cross-coupling:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids forms biaryl pyrazole derivatives. Optimized conditions use Pd(PPh₃)₄ in toluene/water (3:1) at 80°C .

  • Diazotization : Reaction with NaNO₂/HCl at −5°C generates diazonium salts, which couple with potassium difluoromethyl trifluoroborate to form 4-substituted pyrazoles .

Reaction TypeReagentsConditionsProductYield*
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄Toluene/H₂O, 80°CBiaryl-pyrazole hybrids~85%
Diazonium CouplingNaNO₂, K[CF₂HBF₃]−5°C, Cu₂O4-Substituted pyrazoles~88%

Acid-Base Reactions

The amine group exhibits basicity (pKa ~8.5), enabling salt formation:

  • Hydrochloride Salt : Treatment with HCl in ethanol yields 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine hydrochloride, a water-soluble derivative .

Key Insights:

  • Regioselectivity : Substitution occurs preferentially at the difluoromethyl group due to its electron-withdrawing nature .

  • Stability : The pyrazole ring remains intact under acidic/basic conditions, enabling diverse functionalization .

*Yields are approximate and dependent on reaction scale/purity.
Data synthesized from patents , journals , and chemical databases .

Scientific Research Applications

Antifungal Activity

One of the primary applications of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine is in the development of antifungal agents. Research has shown that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi.

Case Study: Antifungal Efficacy
A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their antifungal properties against species such as Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani. The results indicated that certain derivatives displayed higher antifungal activity compared to established fungicides like Fluxapyroxad. For instance, one derivative showed an EC50 value of 0.20 mg/L against S. sclerotiorum, indicating potent antifungal efficacy .

CompoundTarget FungusEC50 (mg/L)
5IIcSclerotinia sclerotiorum0.20
5IIcBotrytis cinerea0.25
5IIfRhizoctonia solani2.62

Enzyme Inhibition

The compound is also investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for further studies in drug development aimed at treating various diseases.

Therapeutic Properties

Research indicates that this compound may possess anti-inflammatory and anticancer properties. The unique structural features allow it to modulate biological pathways effectively.

Case Study: Anti-inflammatory Effects
A recent study explored the anti-inflammatory effects of pyrazole derivatives, including this compound, on cellular models of inflammation. The results demonstrated a significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .

Development of New Materials

In addition to its biological applications, this compound is being explored for its utility in creating new materials with enhanced properties such as thermal stability and chemical resistance. These characteristics are valuable in various industrial processes, including the production of coatings and polymers.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in the context of its antifungal activity, the compound inhibits the enzyme succinate dehydrogenase, which is part of the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death . The difluoromethyl group plays a crucial role in enhancing the binding affinity of the compound to its target enzyme.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural and Functional Group Variations

Pyrazole derivatives are highly tunable through substitutions at positions 1, 3, and 3. Below is a comparative analysis of key compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine 1: -CH₃; 3: -CF₂H C₅H₇F₂N₃ 159.13 Agrochemical intermediates, drug discovery
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine 1: -CH₃; 3: -C(CH₃)₃ C₉H₁₅N₃ 165.24 Precursor for reductive amination; used in solvent-free synthesis
5-(Difluoromethoxy)-1H-pyrazol-3-amine 5: -OCHF₂ C₄H₅F₂N₃O 149.10 Higher polarity due to ether linkage; potential CNS drug candidate
1-(4-Fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide 1: -Ph-F; 5: -Ph-CH₃; 3: -CONH₂ C₁₈H₁₅FN₃O 316.33 MAO inhibitory activity; neuropharmacology
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1: -CH₃; 3: -Pyridinyl; N: -CH₂CH₃ C₁₀H₁₃N₅ 203.24 Enhanced solubility via pyridine moiety
Key Observations:
  • Fluorine Substitution: The difluoromethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs like 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine .
  • Polarity : 5-(Difluoromethoxy)-1H-pyrazol-3-amine exhibits higher polarity due to the ether group, impacting solubility and bioavailability .
  • Biological Activity: Aryl substituents (e.g., 4-fluorophenyl in ) enhance interactions with biological targets like monoamine oxidases.

Physicochemical and Spectral Properties

  • Thermal Stability : Energetic derivatives like HANTP (3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine) decompose at 171–270°C, whereas the target compound likely has higher stability due to fewer nitro groups .
  • Spectroscopy : ¹H/¹³C NMR and FTIR-ATR are standard for characterization, as seen in . The target compound’s difluoromethyl group would show distinct ¹⁹F NMR signals.

Biological Activity

3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This compound exhibits significant antifungal properties and has potential applications in pharmaceutical development due to its unique chemical structure.

The compound features a difluoromethyl group at the 3-position of the pyrazole ring, which is critical for its biological activity. The synthesis of this compound can be achieved through various methods, including oxidation and substitution reactions involving suitable reagents such as potassium permanganate and sodium borohydride.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal activity. In a study involving several derivatives, it was found that certain compounds based on this structure were effective against various phytopathogenic fungi. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) demonstrated higher antifungal efficacy compared to the commercial fungicide boscalid .

Table 1: Antifungal Activity of Selected Compounds Derived from this compound

CompoundTarget FungiInhibition Rate (%)Reference
9mS. sclerotiorum95.00
5IIcV. mali89.33
FluxapyroxadF. graminearum82.67

The mechanism of action primarily involves the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for energy production in fungal cells, leading to cell death.

Other Biological Activities

Beyond antifungal properties, studies have suggested that derivatives of this compound may also exhibit antibacterial and anti-inflammatory effects. For example, certain pyrazole derivatives have shown promise in inhibiting bacterial growth by disrupting cell membrane integrity, leading to cytosol leakage and eventual cell lysis .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications on the pyrazole ring significantly affect biological activity. The presence of the difluoromethyl group enhances fungicidal potency compared to trifluoromethyl substitutions .

Table 2: Structure-Activity Relationships of Selected Derivatives

CompoundSubstituentEC50 (mg/L)Activity Level
5IcCF30.20High
5IIcCHF20.68Moderate
Fluxapyroxad-0.80Moderate

Case Studies

In various case studies, researchers have synthesized multiple derivatives of this compound and tested their biological activities:

  • Fungicidal Efficacy : A study synthesized a series of pyrazole derivatives and evaluated their antifungal activities against several plant pathogens, revealing that compounds with the difluoromethyl group consistently outperformed others in terms of inhibition rates .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict binding interactions between these compounds and SDH, providing insights into how structural variations influence binding affinity and biological activity .

Q & A

Q. What are the optimal synthetic routes for 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example:

  • Step 1: React a substituted pyrazole precursor (e.g., 5-phenyl-1-pentanol) with difluoromethylating agents under acidic conditions to introduce the difluoromethyl group .
  • Step 2: Methylate the pyrazole nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity is verified via HPLC (>98% purity) and NMR to confirm the absence of regioisomers .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. The difluoromethyl group shows distinct ¹⁹F NMR signals at δ -110 to -120 ppm .
  • X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL ) resolves spatial arrangement and hydrogen bonding. For example, the amine group at position 5 forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular formula (e.g., C₆H₈F₂N₃) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound and its analogs?

Methodological Answer: Discrepancies often arise from substituent effects or assay conditions. To resolve this:

  • Control Experiments: Compare activity of this compound with analogs (e.g., 3-chloro or 3-trifluoromethyl derivatives) under identical conditions .
  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents and measure IC₅₀ values against target proteins (e.g., kinases or antimicrobial targets) .
  • Computational Modeling: Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental results .

Q. What strategies are effective for studying this compound’s interactions with biological targets using structural biology?

Methodological Answer:

  • Protein-Ligand Co-Crystallization: Soak the compound into protein crystals (e.g., kinases or receptors) and solve the structure via X-ray diffraction (resolution ≤2.0 Å). SHELX suites are recommended for refinement .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .
  • Mutagenesis Studies: Replace key residues in the target protein’s active site (e.g., Tyr → Phe) to identify critical binding motifs .

Q. How can thermal stability and decomposition pathways be analyzed for this compound under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure weight loss under controlled heating (e.g., 10°C/min in N₂ atmosphere). Decomposition onset temperatures >150°C indicate moderate stability .
  • Differential Scanning Calorimetry (DSC): Identify phase transitions or exothermic decomposition peaks. For example, a sharp endotherm at ~200°C may correspond to melting .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile decomposition products (e.g., HF or methylamine) to infer degradation mechanisms .

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